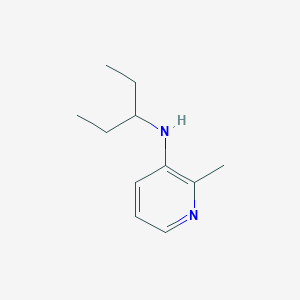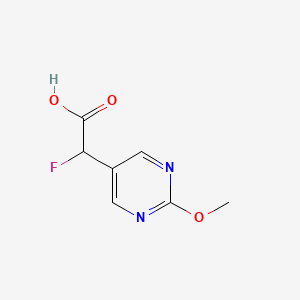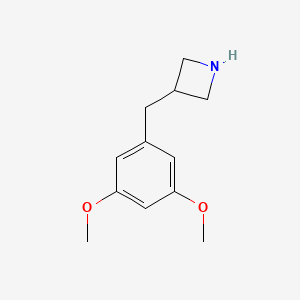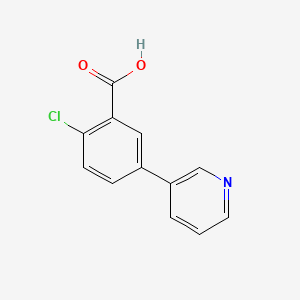
2-Chloro-5-(pyridin-3-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-(pyridin-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a chlorine atom and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(pyridin-3-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoic acid and 3-pyridylboronic acid.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-5-(pyridin-3-yl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium thiolate, and the reactions are typically carried out in polar solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.
科学的研究の応用
2-Chloro-5-(pyridin-3-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-5-(pyridin-3-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.
類似化合物との比較
Similar Compounds
- 2-Chloro-4-(pyridin-3-yl)benzoic acid
- 2-Chloro-6-(pyridin-3-yl)benzoic acid
- 3-Chloro-5-(pyridin-3-yl)benzoic acid
Uniqueness
2-Chloro-5-(pyridin-3-yl)benzoic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness can make it particularly valuable in certain applications, such as the development of selective bioactive compounds or specialized materials.
特性
分子式 |
C12H8ClNO2 |
|---|---|
分子量 |
233.65 g/mol |
IUPAC名 |
2-chloro-5-pyridin-3-ylbenzoic acid |
InChI |
InChI=1S/C12H8ClNO2/c13-11-4-3-8(6-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16) |
InChIキー |
KJRJZWBWVJWKAI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=CC(=C(C=C2)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(Pent-1-yn-3-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312097.png)
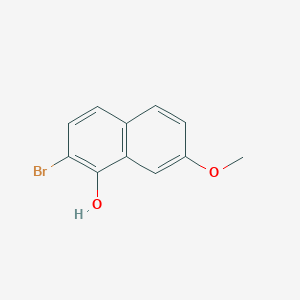
![(Butan-2-yl)[1-(2-chlorophenyl)ethyl]amine](/img/structure/B13312103.png)
![3-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13312112.png)
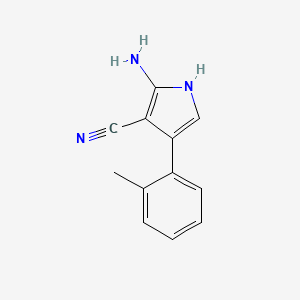

![4-(Ethoxymethyl)-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13312122.png)
![3-Methyl-4-(propan-2-YL)-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B13312127.png)
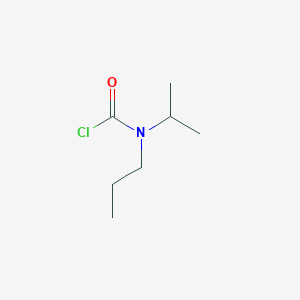
![1-[(3-Chlorothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13312150.png)
